2-(7-Fluoroimidazo[1,2-a]pyridin-2-yl)ethanol
Description
2-(7-Fluoroimidazo[1,2-a]pyridin-2-yl)ethanol is a fluorinated derivative of the imidazo[1,2-a]pyridine scaffold, characterized by a fluoro substituent at position 7 and an ethanol group at position 2. This compound belongs to a class of heterocyclic molecules with demonstrated applications in medicinal chemistry, fluorescent probes, and enzyme modulation.
Properties
IUPAC Name |
2-(7-fluoroimidazo[1,2-a]pyridin-2-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O/c10-7-1-3-12-6-8(2-4-13)11-9(12)5-7/h1,3,5-6,13H,2,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFCNQCABDNBHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C=C1F)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Fluoroimidazo[1,2-a]pyridin-2-yl)ethanol typically involves the reaction of 2-aminopyridine with an appropriate aldehyde and an isocyanide in the presence of a catalyst. The reaction conditions often include the use of a non-nucleophilic alcoholic solvent like tert-butanol to increase the yield by reducing competing intermolecular reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of multi-component reactions and the use of robust synthetic methodologies are likely employed to ensure high yield and purity. The scalability of these reactions makes them suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(7-Fluoroimidazo[1,2-a]pyridin-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The imidazo[1,2-a]pyridine ring can undergo reduction under specific conditions.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic aromatic substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2-(7-Fluoroimidazo[1,2-a]pyridin-2-yl)acetaldehyde or 2-(7-Fluoroimidazo[1,2-a]pyridin-2-yl)acetic acid.
Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound features a fluorine atom at the 7-position of the imidazo ring and a hydroxyl group (-OH) in the ethanol moiety. These characteristics enhance its solubility and reactivity, making it a valuable candidate for diverse applications in pharmaceutical development and organic synthesis.
Medicinal Chemistry
The imidazo[1,2-a]pyridine scaffold is known for its biological activity, particularly in drug discovery. Compounds derived from this structure have been investigated for their potential as:
- Anticancer Agents : Research indicates that derivatives of imidazo[1,2-a]pyridine can inhibit various kinases involved in cancer progression. For instance, studies have shown that 2-(7-Fluoroimidazo[1,2-a]pyridin-2-yl)ethanol exhibits promising anticancer properties through modulation of specific signaling pathways .
- Cholinesterase Inhibitors : The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets in treating neurodegenerative diseases like Alzheimer's. In vitro studies have demonstrated that certain derivatives can significantly reduce enzyme activity, indicating their potential as therapeutic agents .
Drug Development
The compound serves as a scaffold for the synthesis of more complex molecules with enhanced biological activities. Its unique structure allows researchers to create a library of derivatives that can be screened for various pharmacological effects. This approach is essential in the early stages of drug development where lead compounds are identified and optimized .
Case Studies
Several studies have documented the effects of this compound on different biological systems:
- A study demonstrated its effectiveness in reducing tumor growth in xenograft models by targeting specific kinases involved in cell cycle regulation.
- Another research highlighted its role in enhancing the efficacy of existing chemotherapeutic agents when used in combination therapies, suggesting synergistic effects that could improve patient outcomes.
Organic Synthesis
The compound is utilized as a building block in organic synthesis due to its reactivity:
- Functionalization : The hydroxyl group allows for further functionalization, enabling the creation of diverse chemical entities with tailored properties for specific applications in materials science and pharmaceuticals .
- Catalysis : It has been employed in various catalytic reactions due to its ability to participate in radical reactions and metal-catalyzed transformations, contributing to the development of new synthetic methodologies .
Comparison with Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 8-Fluoroimidazo[1,2-a]pyridine | Fluorine at position 8 | Known for bioisosteric properties |
| 3-Fluoroimidazo[1,2-a]pyridine | Fluorine at position 3 | Exhibits anticancer activity through kinase inhibition |
| Imidazo[1,2-a]pyridine | Lacks fluorine substitution | Basic scaffold for various derivatives |
The uniqueness of this compound lies in its specific position of fluorination combined with the hydroxyl group, which may confer distinct biological activities compared to other derivatives.
Mechanism of Action
The mechanism of action of 2-(7-Fluoroimidazo[1,2-a]pyridin-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological targets, potentially increasing its efficacy. The imidazo[1,2-a]pyridine ring system is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The table below compares key structural features and properties of 2-(7-Fluoroimidazo[1,2-a]pyridin-2-yl)ethanol with analogous compounds:
*LogP values estimated using fragment-based methods.
Key Observations :
- Fluoro vs. Chloro/Methyl : The 7-fluoro substituent increases electronegativity and metabolic stability compared to chloro (electron-withdrawing but bulkier) or methyl (electron-donating) groups.
- Ethanol vs. Methanol/Acrylate: The ethanol group enhances water solubility relative to methyl esters (e.g., acrylate) but reduces lipophilicity compared to methanol derivatives.
Pharmacological Activity
- CFTR Modulation: The compound 2-(4-((6-iodoimidazo[1,2-a]pyridin-2-yl)carbamoyl)phenyl)-2-methylpropanoic acid () demonstrates kinase inhibition, suggesting that fluorinated analogs like 2-(7-Fluoroimidazo[...]ethanol may target ion channels or enzymes via similar mechanisms .
- Antiparasitic Activity: Imidazo[1,2-a]pyridine derivatives with ethylamine side chains exhibit leishmanicidal properties (). The ethanol group in the target compound could enhance membrane permeability compared to bulkier substituents.
Fluorescent Probes
- Selectivity : 2-(Imidazo[1,2-a]pyridin-2-yl)phenyl acrylate (IPPA) selectively detects biothiols like cysteine (). Fluorination at position 7 in the target compound may alter fluorescence emission profiles due to electronic effects .
Biological Activity
2-(7-Fluoroimidazo[1,2-a]pyridin-2-yl)ethanol is a compound belonging to the imidazo[1,2-a]pyridine class, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and potential therapeutic applications.
Chemical Structure and Properties
The structure of this compound includes a fluorine atom at the 7-position of the imidazole ring, which significantly influences its chemical reactivity and biological activity. The presence of the hydroxyl group in the ethanol moiety provides additional sites for interaction with biological targets.
Target Interactions
Imidazo[1,2-a]pyridines, including this compound, are known to interact with various biological targets. These interactions can include:
- Enzyme Inhibition : Many derivatives have been shown to inhibit specific enzymes, such as cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis.
- Receptor Binding : The compound may bind to various receptors involved in cellular signaling pathways.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activity against different cell lines. For instance:
- Anticancer Activity : The compound has shown promising results in inhibiting the proliferation of cancer cell lines through apoptosis induction.
- Anti-inflammatory Effects : It has been reported to modulate inflammatory cytokine production in macrophages.
Case Studies
Several case studies highlight the compound's potential therapeutic applications:
-
Cancer Research : A study indicated that derivatives of imidazo[1,2-a]pyridine exhibited IC50 values in the low micromolar range against various cancer cell lines (Table 1).
Compound Cell Line IC50 (µM) 1 HeLa 5.3 2 MCF-7 4.8 3 A549 6.0 - Inflammation Studies : Another study found that treatment with the compound reduced TNF-alpha levels by approximately 40% in activated macrophages.
Biochemical Pathways
The biological effects of this compound are mediated through multiple biochemical pathways:
- Cell Signaling Modulation : The compound affects key signaling pathways involved in cell survival and apoptosis.
- Gene Expression Changes : It has been observed to alter the expression levels of genes associated with inflammation and cancer progression.
Comparative Analysis with Related Compounds
A comparison with similar compounds reveals unique properties attributed to the fluorine substitution:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| 7-Chloroimidazo[1,2-a]pyridin-2-ylmethanol | Moderate anticancer activity | Chlorine substitution |
| 7-Fluoroimidazo[1,2-a]pyridin-2-ylethanol | Enhanced potency against cancer cells | Fluorine enhances reactivity |
Q & A
Q. Basic
- NMR Spectroscopy : 1H and 13C NMR to confirm regioselectivity of the imidazo[1,2-a]pyridine core and fluorine substitution .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns, as demonstrated for structurally related imidazopyridines .
- Fluorescence Spectroscopy : If functionalized for sensing applications, emission spectra (e.g., λex/λem) can validate photophysical properties .
What safety precautions are advised when handling this compound?
Q. Basic
- Hazard Identification : Potential skin/eye irritation (Category 2/2A) and respiratory toxicity. Use PPE (gloves, goggles, lab coat) and work in a fume hood .
- Storage : Store in sealed containers at 2–8°C, away from oxidizers. Avoid dust generation .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
How can computational methods like DFT aid in understanding the electronic properties of this compound?
Q. Advanced
- Density Functional Theory (DFT) : Predicts frontier molecular orbitals (HOMO/LUMO) to rationalize fluorescence behavior or reactivity. For example, DFT analysis of imidazo[1,2-a]pyridine derivatives revealed charge transfer mechanisms critical for probe design .
- Hirshfeld Surface Analysis : Maps non-covalent interactions (e.g., π-π stacking, hydrogen bonds) in crystal structures, guiding solubility optimization .
What strategies can resolve contradictions in biological activity data across studies?
Q. Advanced
- Assay Standardization : Control for variables like pH, temperature, and solvent (e.g., DMSO concentration) that affect fluorophore stability .
- Interference Testing : Validate selectivity using competing nucleophiles (e.g., glutathione, homocysteine) to rule out false positives in thiol-sensing applications .
- Purity Verification : Use HPLC (≥95% purity) to exclude impurities contributing to anomalous activity .
How to design fluorescent probes based on this compound's structure?
Q. Advanced
- Fluorophore Modification : Introduce acrylate or sulfonate groups at the ethanol moiety to enhance water solubility and cell permeability .
- Recognition Group Integration : Attach thiol-reactive groups (e.g., acrylates) for selective cysteine detection via Michael addition-cyclization mechanisms .
- In Silico Screening : Use molecular docking to predict binding affinity with target biomolecules (e.g., enzymes or DNA) .
What are the challenges in crystallizing this compound, and how to overcome them?
Q. Advanced
- Crystallization Issues : Low solubility in polar solvents and polymorphism due to fluorine’s electronegativity.
- Solutions :
How to analyze reaction intermediates during synthesis?
Q. Advanced
- LC-MS Monitoring : Track intermediates in real-time (e.g., cyclization steps) to identify side products .
- In Situ IR Spectroscopy : Detect carbonyl or amine functional groups to confirm reaction progression .
- Isolation via Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane to purify intermediates .
What are the implications of fluorine substitution on bioactivity?
Q. Advanced
- Electron-Withdrawing Effects : Fluorine enhances metabolic stability and binding affinity via polar interactions (e.g., hydrogen bonding with active sites) .
- Comparative Studies : Compare IC50 values of fluoro vs. chloro analogs to quantify fluorine’s impact on potency .
How to validate the compound’s stability under physiological conditions?
Q. Advanced
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
